molecular formula C22H21F3N4O4 B12293597 2H-Pyran-3-carboxamide, tetrahydro-N-hydroxy-4-[[4-[[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl]benzoyl]amino]-, (3R,4R)-

2H-Pyran-3-carboxamide, tetrahydro-N-hydroxy-4-[[4-[[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl]benzoyl]amino]-, (3R,4R)-

Cat. No.: B12293597
M. Wt: 462.4 g/mol
InChI Key: PGVYYPZKXKGBLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMS 566394 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common method involves the use of heterocyclic chemistry to create the benzimidazole core, followed by functionalization to introduce the trifluoromethyl group and other substituents .

Industrial Production Methods

Industrial production of BMS 566394 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include solvent extraction, crystallization, and purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

BMS 566394 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines .

Scientific Research Applications

BMS 566394 has a wide range of scientific research applications, including:

Mechanism of Action

BMS 566394 exerts its effects by inhibiting the activity of TACE, an enzyme responsible for converting pro-TNF-α to its active form. By blocking this conversion, BMS 566394 reduces the levels of active TNF-α, thereby decreasing inflammation and immune responses. The molecular targets include the active site of TACE, where BMS 566394 binds and prevents substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BMS 566394 is unique due to its exceptional selectivity and potency as a TACE inhibitor. Its ability to specifically target TACE without affecting other enzymes makes it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

N-hydroxy-4-[[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]benzoyl]amino]oxane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O4/c23-22(24,25)21-27-17-3-1-2-4-18(17)29(21)11-13-5-7-14(8-6-13)19(30)26-16-9-10-33-12-15(16)20(31)28-32/h1-8,15-16,32H,9-12H2,(H,26,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVYYPZKXKGBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1NC(=O)C2=CC=C(C=C2)CN3C4=CC=CC=C4N=C3C(F)(F)F)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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